6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound that belongs to the family of benzo[d][1,3]dioxoles It is characterized by the presence of a fluorine atom at the 6th position and a carbonitrile group at the 5th position of the benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the carbonitrile group play crucial roles in determining its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluorobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of a carbonitrile group.
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde: Contains an aldehyde group instead of a carbonitrile group.
Uniqueness
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4FNO2 |
---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
6-fluoro-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
InChI Key |
BPELYDDBTZMWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.